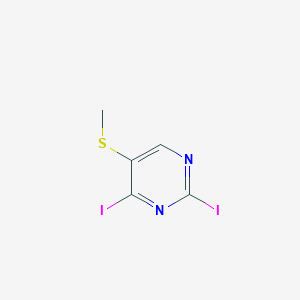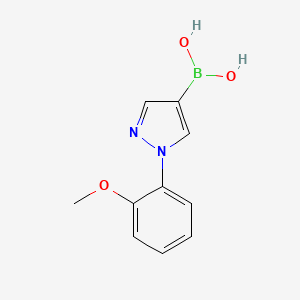
(1-(2-Methoxyphenyl)-1H-pyrazol-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(2-Methoxyphenyl)-1H-pyrazol-4-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an organic substituent and two hydroxyl groups. This particular compound features a methoxyphenyl group attached to a pyrazolyl ring, which is further bonded to a boronic acid moiety. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Méthodes De Préparation
The synthesis of (1-(2-Methoxyphenyl)-1H-pyrazol-4-yl)boronic acid typically involves the following steps:
Grignard Reaction: The preparation begins with the formation of a Grignard reagent from 2-methoxybromobenzene and magnesium in tetrahydrofuran (THF) under nitrogen atmosphere.
Borylation: The Grignard reagent is then reacted with trimethyl borate to form the boronic acid derivative.
Hydrolysis: The resulting boronic ester is hydrolyzed to yield this compound.
Analyse Des Réactions Chimiques
(1-(2-Methoxyphenyl)-1H-pyrazol-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with a halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid can be oxidized to form the corresponding phenol derivative.
Substitution: The methoxy group can undergo nucleophilic substitution reactions under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like THF and ethanol. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Applications De Recherche Scientifique
(1-(2-Methoxyphenyl)-1H-pyrazol-4-yl)boronic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (1-(2-Methoxyphenyl)-1H-pyrazol-4-yl)boronic acid involves its ability to form covalent bonds with target molecules. The boron atom in the boronic acid moiety acts as a Lewis acid, allowing it to interact with nucleophilic sites on biomolecules. This interaction can inhibit the activity of enzymes by binding to their active sites, thereby blocking their function .
Comparaison Avec Des Composés Similaires
(1-(2-Methoxyphenyl)-1H-pyrazol-4-yl)boronic acid can be compared with other boronic acids such as phenylboronic acid and 2-methoxyphenylboronic acid . While all these compounds share the boronic acid functional group, their reactivity and applications can vary based on the nature of the substituents attached to the boron atom. The presence of the pyrazolyl ring in this compound imparts unique properties, making it particularly useful in certain synthetic and biological applications.
Similar Compounds
Phenylboronic acid: A simple boronic acid with a phenyl group attached to the boron atom.
2-Methoxyphenylboronic acid: Similar to this compound but lacks the pyrazolyl ring.
4-Pyridylboronic acid: Contains a pyridyl group instead of a methoxyphenyl group.
These compounds highlight the diversity within the class of boronic acids and their wide range of applications in various fields.
Propriétés
Formule moléculaire |
C10H11BN2O3 |
|---|---|
Poids moléculaire |
218.02 g/mol |
Nom IUPAC |
[1-(2-methoxyphenyl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C10H11BN2O3/c1-16-10-5-3-2-4-9(10)13-7-8(6-12-13)11(14)15/h2-7,14-15H,1H3 |
Clé InChI |
KBYLXGSYULTDCH-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN(N=C1)C2=CC=CC=C2OC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


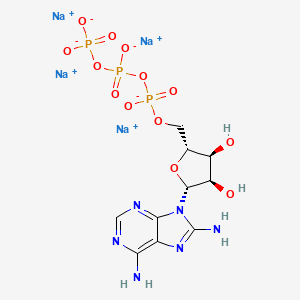
![Methyl 7-[3,5-dihydroxy-2-(3-hydroxy-3-methyloct-1-enyl)cyclopentyl]hept-5-enoate](/img/structure/B14078500.png)
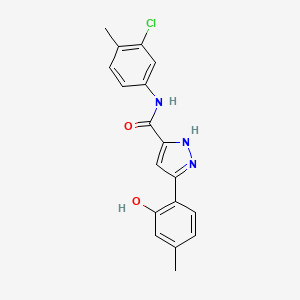
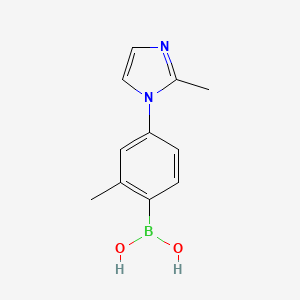
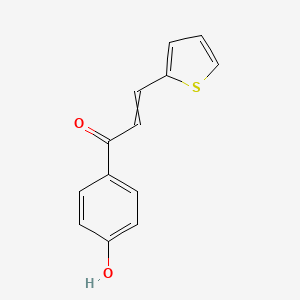
![1-(2,5-Dimethoxyphenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078537.png)
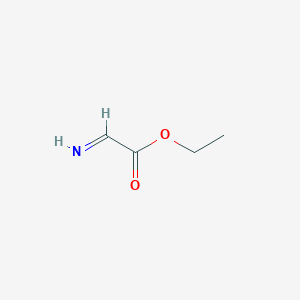


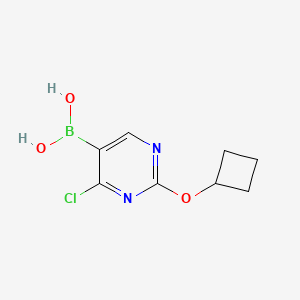
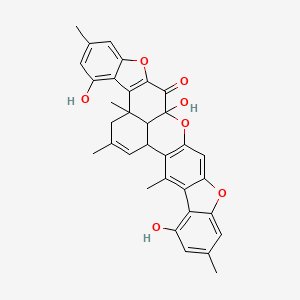
![Ethyl 3-[(phenylsulfonyl)oxy]-5-isoxazoleacetate](/img/structure/B14078568.png)
![tert-butyl N-(8-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}octyl)carbamate](/img/structure/B14078570.png)
